METHYL 3-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE
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Overview
Description
Methyl 3-{N-[(4-chlorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{N-[(4-chlorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, where the thiophene derivative is reacted with methanol in the presence of an acid catalyst.
Attachment of the Methanesulfonamido Group: The methanesulfonamido group is introduced through a nucleophilic substitution reaction, where the thiophene derivative is reacted with methanesulfonyl chloride in the presence of a base.
Attachment of the 4-Chlorophenylmethyl Group: The final step involves the reaction of the intermediate compound with 4-chlorobenzyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{N-[(4-chlorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-{N-[(4-chlorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of other thiophene-based compounds.
Mechanism of Action
The mechanism of action of methyl 3-{N-[(4-chlorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Uniqueness
Methyl 3-{N-[(4-chlorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is unique due to the presence of the methanesulfonamido group, which imparts specific chemical and biological properties. This makes it a valuable compound for the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-14(17)13-12(7-8-21-13)16(22(2,18)19)9-10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMXPUOMQDRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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